molecular formula C13H11BO3 B12825674 4-MethylDibenzofuran-6-boronicacid

4-MethylDibenzofuran-6-boronicacid

Cat. No.: B12825674
M. Wt: 226.04 g/mol
InChI Key: DYBULZBYAHWAMM-UHFFFAOYSA-N
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Description

4-MethylDibenzofuran-6-boronicacid is an organoboron compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a dibenzofuran ring system, which is further substituted with a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-MethylDibenzofuran-6-boronicacid typically involves the borylation of 4-methyldibenzofuran. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

Properties

Molecular Formula

C13H11BO3

Molecular Weight

226.04 g/mol

IUPAC Name

(6-methyldibenzofuran-4-yl)boronic acid

InChI

InChI=1S/C13H11BO3/c1-8-4-2-5-9-10-6-3-7-11(14(15)16)13(10)17-12(8)9/h2-7,15-16H,1H3

InChI Key

DYBULZBYAHWAMM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC(=C3O2)C)(O)O

Origin of Product

United States

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